2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
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Overview
Description
2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in water under reflux conditions for several hours . The general reaction scheme is as follows:
- Dissolve histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml).
- Heat the mixture to reflux for 4 hours.
- Cool the reaction mixture and isolate the product by filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of imidazopyridine N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazopyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and factor Xa . By binding to these targets, it can modulate cellular processes such as cell cycle regulation and coagulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in the synthesis of sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Studied for its potential as an anti-inflammatory and anticancer agent.
Uniqueness
2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for drug development .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H15N3/c1-6(2)9-11-7-3-4-10-5-8(7)12-9/h6,10H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
JOKMEMVYBXXTIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)CNCC2 |
Origin of Product |
United States |
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